molecular formula C16H17NO2 B5625022 7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No. B5625022
M. Wt: 255.31 g/mol
InChI Key: LNQLYWHIYSTBKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approach : A practical method of synthesizing a closely related compound, an orally active CCR5 antagonist, has been developed. This involves esterification and intramolecular Claisen type reaction followed by Suzuki−Miyaura reaction and subsequent hydrolysis and amidation (Ikemoto et al., 2005).

  • Synthesis via Reductive Cleavage : Another approach includes the synthesis of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol through reductive cleavage of the N-O bond of a corresponding compound (Macías et al., 2011).

Molecular Structure Analysis

  • X-ray Diffraction Data : The molecular structure of a similar compound was analyzed through X-ray powder diffraction, revealing crystallization in a monoclinic system with specific unit-cell parameters (Macías et al., 2011).

Chemical Reactions and Properties

  • Reassignment of Structure : There has been a reexamination of the structure of similar compounds leading to a reassignment of their structure, confirming new structures through X-ray structure determination (Anastasiou et al., 1993).

Physical Properties Analysis

  • Powder Diffraction Pattern : The powder diffraction pattern of a related compound was analyzed to determine its crystalline structure (Macías et al., 2011).

Chemical Properties Analysis

  • Substitution Effects on Dopaminergic Activity : The synthesis of 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines and their evaluation as agonists of dopamine receptors indicate how substituents affect chemical properties (Pfeiffer et al., 1982).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying how the compound interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

This could involve proposing further studies to be done on the compound. For example, if the compound is a drug, future studies could involve clinical trials. If the compound is a new material, future studies could involve testing its properties under different conditions .

properties

IUPAC Name

7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)12-8-13-10-17-6-7-19-16(13)15(18)9-12/h2-5,8-9,17-18H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQLYWHIYSTBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C(=C2)O)OCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-OL

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